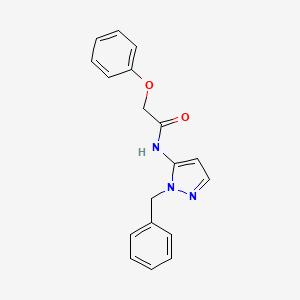![molecular formula C14H10N2O2S B5659917 4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5659917.png)
4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound features a complex structure incorporating elements of pyridinyl, thiazolyl, and benzenediol groups. Compounds with such functionalities are of interest due to their potential biological activities and chemical properties. Research on similar structures provides insights into their synthesis, behavior, and potential applications, excluding drug use, dosage, and side effects as requested.
Synthesis Analysis
Synthesis methods for related compounds often involve cyclization reactions, condensations, and the use of catalysts to achieve desired structures. For instance, compounds incorporating thiadiazole rings can be synthesized using manganese(II) catalyzed reactions, leading to various heterocyclic structures through intramolecular and intermolecular hydrogen bonding (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often elucidated using X-ray crystallography and density functional theory (DFT) studies. These techniques provide detailed insights into the geometric parameters, stability, and electronic properties of the molecules (Özdemir et al., 2015).
Chemical Reactions and Properties
Compounds with thiadiazole and pyridine units participate in a variety of chemical reactions, including cycloadditions and condensation reactions, leading to a diverse range of heterocyclic compounds. Their chemical reactivity is influenced by the presence of these functional groups, enabling the formation of complex structures with potential biological activities (Cheng et al., 2020).
Propiedades
IUPAC Name |
4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-10-3-4-11(13(18)6-10)12-8-19-14(16-12)9-2-1-5-15-7-9/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEVLIJRVYOWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5659843.png)
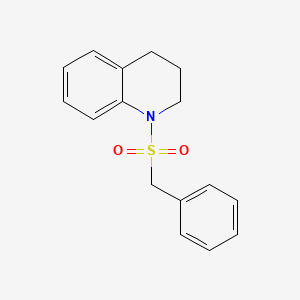
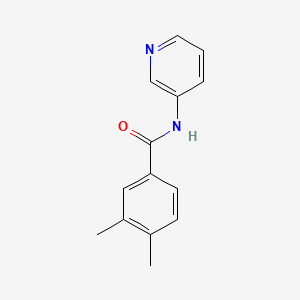
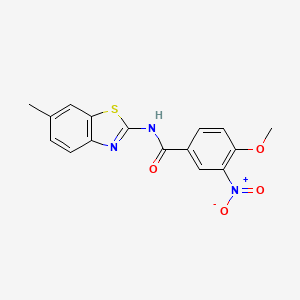
![1-{3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5659863.png)
![2,2-dimethyl-N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5659867.png)
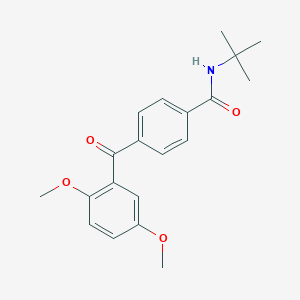
![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5659882.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl}-N-(2-methoxyethyl)-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B5659888.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659889.png)
![2-[4-(dimethylamino)phenyl]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5659897.png)
![ethyl 6-chloro-4-[(dimethylamino)methyl]-5-hydroxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5659912.png)
